molecular formula C11H11NO2 B1600937 7-Dimethylaminocoumarin CAS No. 57597-38-3

7-Dimethylaminocoumarin

Cat. No. B1600937
CAS RN: 57597-38-3
M. Wt: 189.21 g/mol
InChI Key: JTFIEIKSYKBZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Dimethylaminocoumarin is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Dimethylaminocoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Dimethylaminocoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57597-38-3

Product Name

7-Dimethylaminocoumarin

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

7-(dimethylamino)chromen-2-one

InChI

InChI=1S/C11H11NO2/c1-12(2)9-5-3-8-4-6-11(13)14-10(8)7-9/h3-7H,1-2H3

InChI Key

JTFIEIKSYKBZHT-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C=CC(=O)O2

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

m-Dimethylaminophenol 6.0g, malic acid 6.0g and 85% sulfuric acid 12.0ml were heated in an oil bath at 120° for an hour. The mixture was cooled, diluted with crushed ice 50g, filtered, made alkaline with sodium carbonate and extracted with chloroform, which was separated, washed and dried over sodium sulfate. Evaporation of the chloroform produced a deep red gum which could not be induced to crystallize. The material was separated down an alumina column using dichloromethane, and the strong blue fluorescent ring was cut out, eluted with methanol and evaporated to dryness. Crystallization from i-propanol gave light brown needles, which on resrystallization became light yellow and lustrous, 0.65g (8%), m.p. 161°-161.5found C 69.95, 69.80; H 5.74, 5.79; N 7.36, 7.37; C11H11NO2 requires C 69.8; H 5.82; N 7.41%. The nuclear magnetic resonance spectrum (A-60) in deuterochloroform showed the methyl singlet 3.02 and the aromatic protons as follows: H4 and H3 centered at 6.00 and 7.54 respectively split by 9 cycles to give an AB quartet, H8 singlet at 6.47, H6 and H5 centered at 6.51 and 7.27 respectively split by 9 cycles to give another AB quartet and the H6 was further split by interaction with H8. Integrated intensities were in accord with the proposed structure.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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